molecular formula C7H4Cl2O2 B1315391 5-Chloro-2-hydroxybenzoyl chloride CAS No. 15216-81-6

5-Chloro-2-hydroxybenzoyl chloride

Cat. No. B1315391
CAS RN: 15216-81-6
M. Wt: 191.01 g/mol
InChI Key: NANJQJRZYOVMLF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzoyl chloride, also known as salicyloyl chloride, is a chemical compound primarily used in organic synthesis as a key precursor to making various pharmaceuticals, pesticides, and other organic compounds. It has a molecular formula of C7H4Cl2O2 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxybenzoyl chloride consists of seven carbon atoms, four hydrogen atoms, two chlorine atoms, and two oxygen atoms . The InChI string representation of its structure is InChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H .


Physical And Chemical Properties Analysis

5-Chloro-2-hydroxybenzoyl chloride has a molecular weight of 191.01 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the retrieved sources .

Scientific Research Applications

Biodegradation and Environmental Applications

A study on a strain of Bacillus brevis isolated from a polluted section of the Mississippi River revealed its ability to utilize 5-chloro-2-hydroxybenzoate as a sole carbon and energy source. The study detailed the enzymatic breakdown of the compound, including the specific 5-chlorosalicylate 1,2-dioxygenase involved in the initial step of cleaving the aromatic ring, followed by enzyme-mediated loss of chloride and subsequent degradation processes (Crawford, Olson, & Frick, 1979).

Synthetic Chemistry and Pharmaceutical Applications

In synthetic chemistry, 5-Chloro-2-hydroxybenzoyl chloride has been implicated in various chemical transformations. A method was developed for converting 2-(chloroseleno)benzoyl chloride into 2-substituted 3-hydroxybenzo[b]selenophenes, demonstrating its utility in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones (Lisiak & Młochowski, 2009). Another example is its role in the synthesis of 2,3,8,9-Dibenzo-5,6-(substituted)benzo-1,4-dithio-7-oxacyclonona-2,5,8-trienes, demonstrating its versatility in creating complex organic compounds (Kim & Kim, 1998).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Chloro-2-hydroxybenzoyl chloride have been used for determining terminal hydroxyl groups in polyethyleneoxy compounds. The method involves the formation of 3,5-dinitrobenzoates, which are then determined colorimetrically, highlighting the compound's significance in analytical methodologies (Han, 1967).

Environmental Chemistry and Pollution Treatment

5-Chloro-2-hydroxybenzoyl chloride has also found applications in environmental chemistry, particularly in the study of pollution treatment. Research into the degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent by gamma irradiation has shown the compound's role in understanding the breakdown of chlorinated aromatic compounds in wastewater treatment. Gamma irradiation led to the complete decomposition of chlorinated aromatic compounds, highlighting the importance of studying such reactions in environmental remediation efforts (Chu & Wang, 2016).

Catalysis and Material Science

Further applications of 5-Chloro-2-hydroxybenzoyl chloride include its use in the synthesis and characterization of various metal complexes, which are crucial in catalysis and material science. For instance, its derivatives have been used to synthesize and study iridium(I) and iridium(III) complexes supported by a diphenolate imidazolyl-carbene ligand. These complexes have potential applications in catalysis, demonstrating the compound's versatility beyond simple chemical transformations (Weinberg, Hazari, Labinger, & Bercaw, 2010).

Safety And Hazards

While specific safety and hazard information for 5-Chloro-2-hydroxybenzoyl chloride is not available in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

5-chloro-2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJQJRZYOVMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511797
Record name 5-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxybenzoyl chloride

CAS RN

15216-81-6
Record name 5-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-hydroxy-benzoic acid (20.0 g, 116 mmol) in heptane (232 mL, 0.5 M) was treated with thionyl chloride (25.4 mL, 348 mmol) and heated to 60° C. for 6 h. After cooling to room temperature, the solution was concentrated under reduced pressure to give 5-chloro-2-hydroxy-benzoyl chloride as a thick yellow oil (22 g) which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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